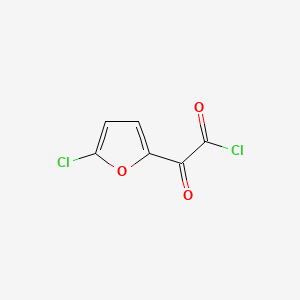

![molecular formula C7H8N2O B566404 2,3-二氢-1H-吡咯并[2,3-b]吡啶-5-醇 CAS No. 100383-04-8](/img/structure/B566404.png)

2,3-二氢-1H-吡咯并[2,3-b]吡啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

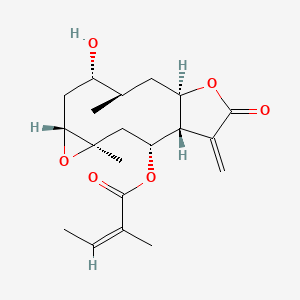

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2 . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .科学研究应用

新型衍生物的合成:Vilches-Herrera 等人(2013 年)的一项研究提出了一种合成新型 4,7-二氢-1H-吡咯并[2,3-b]吡啶的有效途径,其中结合了四面体片段,突出了其在有机合成和药物应用中的潜力 (Vilches-Herrera et al., 2013)。

抗菌活性:Toja 等人(1986 年)的一项研究合成了从 5-甲基(或 5H)-2-氨基吡咯-3-羧酸乙酯合成的系列 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,其中一种化合物表现出体外抗菌活性,表明其潜在的医学应用 (Toja et al., 1986)。

喹诺酮的生物等排体:Guo 等人(2015 年)将吡咯并[2,3-b]吡啶核心描述为喹诺酮的生物等排体,存在于具有显着生物活性的分子中。他们从 L-丙氨酸中对吡咯并[2,3-b]吡啶进行了简明合成,这可能对药物开发有价值 (Guo et al., 2015)。

受阻胺的形成:Jirkovsky 等人(1991 年)的研究涉及从吡咯并[1,2-a]吲哚合成空间受阻胺,这可能对有机化学和材料科学产生影响 (Jirkovsky et al., 1991)。

亲电反应和衍生物:Herbert 和 Wibberley(1969 年)研究了各种亲电反应和 1H-吡咯并[2,3-b]吡啶衍生物的合成,展示了其在化学反应中的多功能性 (Herbert & Wibberley, 1969)。

未来方向

The future directions for research on 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol could involve further exploration of its potential as a reagent in the synthesis of potent VEGFR-2 inhibitors . Additionally, the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects is an ongoing area of research .

属性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h3-4,10H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJMGGJATZEZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)

![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)

![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)

![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)

![Tyrosine [antibiotic]2'-(dihydrogen phosphate)](/img/structure/B566339.png)